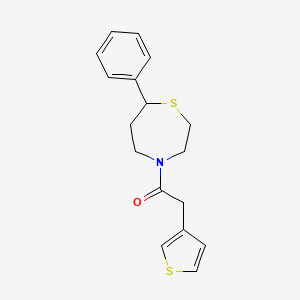
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone is a useful research compound. Its molecular formula is C17H19NOS2 and its molecular weight is 317.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound characterized by its unique structural features, including a thiazepane ring and a thiophene substituent. This compound belongs to the class of thiazepane derivatives, which are known for their diverse biological activities. The presence of sulfur and nitrogen in its cyclic structure enhances its chemical reactivity and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C18H19NOS2. The structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 335.48 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Moderate in organic solvents |
The compound's unique architecture allows for multiple interactions with biological targets, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. These interactions can lead to alterations in cellular pathways, potentially resulting in therapeutic effects. Current research focuses on elucidating these pathways to fully understand the compound's biological activity.
Antimicrobial Activity
Research has shown that thiazepane derivatives exhibit significant antimicrobial properties. For instance, studies have screened various thiophene compounds for their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to this compound possess inhibitory effects on these microorganisms .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary findings suggest that 1-(7-Phenyl-1,4-thiazepan-4-y)-2-(thiophen-3-y)ethanone can induce apoptosis in certain cancer cells, possibly through the modulation of apoptotic pathways .
Case Studies
A notable case study involved the synthesis and evaluation of various thiazepane derivatives, including 1-(7-Phenyl-1,4-thiazepan-4-y)-2-(thiophen-3-y)ethanone. The study highlighted its potential as an antitumor agent based on its ability to inhibit cell proliferation in human cancer cell lines .
Synthesis Methods
The synthesis of 1-(7-Phenyl-1,4-thiazepan-4-y)-2-(thiophen-3-y)ethanone typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazepane Ring : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of the Phenyl Group : This can be done via Friedel-Crafts alkylation.
- Oxidation : The thiazepane ring may be oxidized using agents like hydrogen peroxide.
- Formation of the Ketone : An acylation reaction introduces the ketone functional group.
属性
IUPAC Name |
1-(7-phenyl-1,4-thiazepan-4-yl)-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c19-17(12-14-7-10-20-13-14)18-8-6-16(21-11-9-18)15-4-2-1-3-5-15/h1-5,7,10,13,16H,6,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCUAAQFZGOHGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













